5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde
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Overview
Description
5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H10BrClO2 and a molecular weight of 325.59 g/mol . It is characterized by the presence of a bromine atom at the 5-position and a 2-chlorobenzyl group attached to the oxygen atom of the benzaldehyde moiety. This compound is used in various chemical research applications, particularly in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid.
Reduction: 5-Bromo-2-[(2-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated benzaldehydes on biological systems. It may also be used in the development of new bioactive compounds.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic uses. Research into its biological activity could lead to the discovery of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form more complex molecules. The presence of the bromine and chlorine atoms can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzyl alcohol: This compound has a similar structure but with an alcohol group instead of an aldehyde group.
5-Bromo-2-chlorobenzoic acid: This compound has a carboxylic acid group instead of an aldehyde group.
2-Bromo-5-(chlorosulfonyl)benzoic acid: This compound has a sulfonyl chloride group instead of an aldehyde group.
Uniqueness: 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and chlorine atoms, as well as the benzyl ether linkage. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQWNQYGMMPIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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